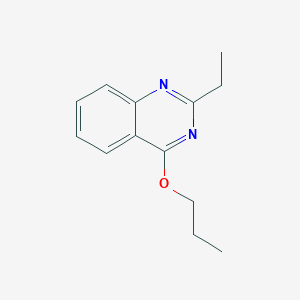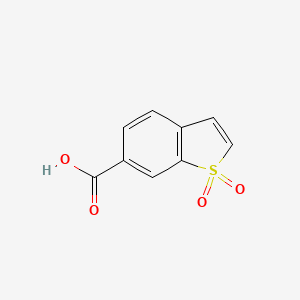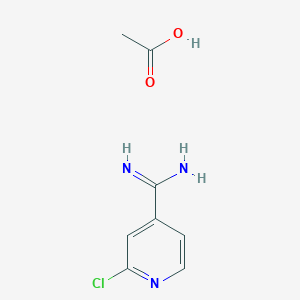
4-Amino-3-methylthiochroman 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound. It is part of the thiochroman family, which is known for its diverse biological activities. The compound’s structure includes a thiochroman ring system with an amino group at the 4-position and a methyl group at the 3-position, along with a sulfone group at the 1,1-dioxide position. This unique structure contributes to its various chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methylthiochroman 1,1-dioxide typically involves the following steps:
Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of a thiol with a suitable aldehyde or ketone under acidic or basic conditions can form the thiochroman ring.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nucleophilic substitution reactions. This can be achieved by reacting the thiochroman derivative with an amine under suitable conditions.
Oxidation to Form the Sulfone Group: The final step involves the oxidation of the sulfur atom to form the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-methylthiochroman 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkyl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the thiochroman ring.
Aplicaciones Científicas De Investigación
4-Amino-3-methylthiochroman 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential anticancer and antimicrobial properties are being explored in drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-methylthiochroman 1,1-dioxide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfone group can participate in redox reactions. These interactions can affect enzyme activity and cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-8-methylthiochroman 1,1-dioxide: Similar structure but with a methyl group at the 8-position.
Thiochroman-4-one: Lacks the amino and sulfone groups but shares the thiochroman ring system.
Thiochroman-4-one 1,1-dioxide: Similar to 4-Amino-3-methylthiochroman 1,1-dioxide but without the amino group.
Uniqueness
This compound is unique due to the presence of both the amino and sulfone groups, which contribute to its diverse chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
3-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-6-14(12,13)9-5-3-2-4-8(9)10(7)11/h2-5,7,10H,6,11H2,1H3 |
Clave InChI |
NKQDYSFBXSCBFA-UHFFFAOYSA-N |
SMILES canónico |
CC1CS(=O)(=O)C2=CC=CC=C2C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)


![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)






![1,3-Dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carbonyl chloride](/img/structure/B11891012.png)
